molecular formula C14H11NO2S B12560648 4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one CAS No. 179337-84-9

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one

Katalognummer: B12560648
CAS-Nummer: 179337-84-9
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: KVRVMCQXLCPWHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the thieno[2,3-b]pyridine core.

Wissenschaftliche Forschungsanwendungen

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

179337-84-9

Molekularformel

C14H11NO2S

Molekulargewicht

257.31 g/mol

IUPAC-Name

4-hydroxy-2-methyl-5-phenyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C14H11NO2S/c1-8-7-10-12(16)11(9-5-3-2-4-6-9)13(17)15-14(10)18-8/h2-7H,1H3,(H2,15,16,17)

InChI-Schlüssel

KVRVMCQXLCPWHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(S1)NC(=O)C(=C2O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.